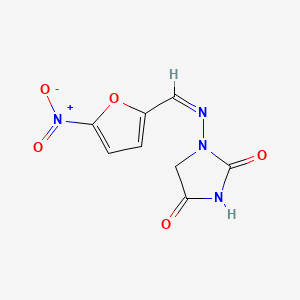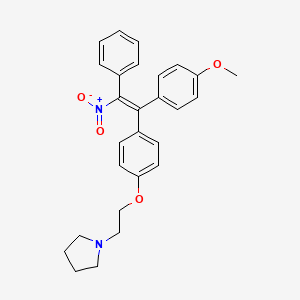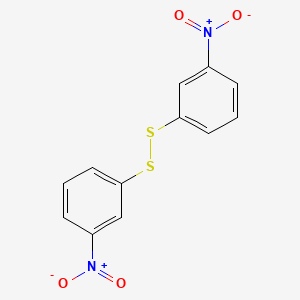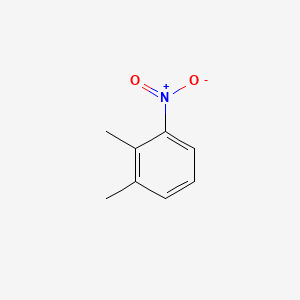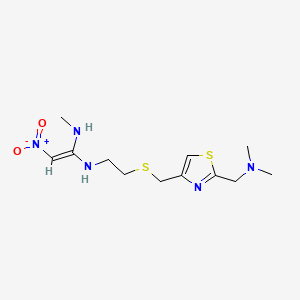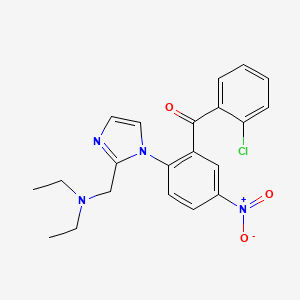
プレグナノロン
概要
説明
プレグナノロンは、脳内で生成される神経ステロイドの一種です。それはアロプレグナノロンと密接に関連しており、類似の特性を持っています。 プレグナノロンは、鎮静作用、抗不安作用、麻酔作用、および抗痙攣作用で知られています .
科学的研究の応用
プレグナノロンは、科学研究において幅広い応用範囲を持っています。
化学: さまざまなステロイドホルモンの合成における前駆体として使用されます。
生物学: 神経ステロイドとしての役割とその中枢神経系への影響について研究されています。
医学: 不安、うつ病、神経変性疾患などの状態における潜在的な治療応用について調査されています.
産業: ステロイド系医薬品の製造に使用されます。
作用機序
プレグナノロンは、GABAA受容体の正の異種アロステリックモジュレーターとグリシン受容体の負の異種アロステリックモジュレーターとして作用します . 鎮静性神経伝達物質であるGABAの活性を低下させ、NMDA受容体を刺激します . 神経伝達物質系に対するこの調節は、鎮静作用、抗不安作用、麻酔作用、および抗痙攣作用に不可欠です。
生化学分析
Biochemical Properties
Pregnanolone interacts with various enzymes, proteins, and other biomolecules. It is synthesized from cholesterol via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase . Pregnanolone is also a negative allosteric modulator of the CB1 receptor , and it has been found to bind with high, nanomolar affinity to microtubule-associated protein 2 (MAP2) in the brain .
Cellular Effects
Pregnanolone has significant effects on various types of cells and cellular processes. It affects synaptic functioning, is neuroprotective, and enhances myelinization . Pregnanolone and its sulfate ester may improve cognitive and memory function . In addition, they may have protective effects against schizophrenia .
Molecular Mechanism
Pregnanolone exerts its effects at the molecular level through various mechanisms. As a negative allosteric modulator of the CB1 receptor, pregnanolone is involved in a natural negative feedback loop against CB1 receptor activation in animals . It prevents CB1 receptor agonists like tetrahydrocannabinol, the main active constituent in cannabis, from fully activating the CB1 .
Temporal Effects in Laboratory Settings
The effects of pregnanolone can change over time in laboratory settings. The elimination half-life of pregnanolone is between 0.9 and 3.5 hours . This suggests that the effects of pregnanolone on cellular function may vary over time, potentially due to factors such as the compound’s stability and degradation.
Metabolic Pathways
Pregnanolone is involved in several metabolic pathways. It is synthesized from cholesterol via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase . This process involves the conversion of cholesterol into pregnenolone, which can then be converted into various other hormones through enzymatic reactions .
Transport and Distribution
Pregnanolone is produced mainly in the adrenal glands, the gonads, and the brain . Most circulating pregnanolone is derived from the adrenal cortex . This suggests that pregnanolone is transported and distributed within cells and tissues, potentially involving various transporters or binding proteins.
Subcellular Localization
Given that pregnanolone is synthesized from cholesterol in the adrenal glands, gonads, and brain , it is likely that pregnanolone is localized in the cells of these tissues
準備方法
合成経路と反応条件: プレグナノロンは、プロゲステロンから酵素5β-レダクターゼと3α-ヒドロキシステロイドデヒドロゲナーゼを介して合成され、代謝中間体として5β-ジヒドロプロゲステロンが生成されます .
工業的生産方法: ステロールからのプレグナノロンの微生物学的生産には、哺乳類のステロイド生合成の酵素系コレステロールヒドロキシラーゼ/C20-C22リアーゼ(CH/L)を発現する組換え株の使用が含まれます。 例えば、ウシ副腎皮質のステロイド生合成系を発現するマイコバクテリウム・スメグマティス組換え株は、コレステロールとフィトステロールをプレグナノロンに変換できます .
3. 化学反応解析
反応の種類: プレグナノロンは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: プレグナノロンは、酸化されて5β-ジヒドロプロゲステロンを形成することができます。
還元: 5β-レダクターゼと3α-ヒドロキシステロイドデヒドロゲナーゼ酵素を使用したプロゲステロンの還元。
置換: プレグナノロンは、置換反応を起こして、プレグネノロン硫酸などの誘導体を形成することができます。
主要な生成物:
酸化: 5β-ジヒドロプロゲステロン。
還元: プレグナノロン自体。
置換: プレグネノロン硫酸。
化学反応の分析
Types of Reactions: Pregnanolone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Pregnanolone can be oxidized to form 5β-dihydroprogesterone.
Reduction: Reduction of progesterone using 5β-reductase and 3α-hydroxysteroid dehydrogenase enzymes.
Substitution: Pregnanolone can undergo substitution reactions to form derivatives like pregnenolone sulfate.
Major Products:
Oxidation: 5β-dihydroprogesterone.
Reduction: Pregnanolone itself.
Substitution: Pregnenolone sulfate.
類似化合物との比較
プレグナノロンは、以下を含むいくつかの他の神経ステロイドと密接に関連しています。
アロプレグナノロン(3α、5α-テトラヒドロプロゲステロン): 類似の特性と効果がありますが、3位と5位の炭素原子の水素原子の立体化学が異なります。
エピプレグナノロン(3β、5β-テトラヒドロプロゲステロン): 類似の構造ですが、3位のヒドロキシル基の立体配置が異なります。
ヒドロキシジオン: 同様の効果を持つ別の神経ステロイド。
イソプレグナノロン(3β、5α-テトラヒドロプロゲステロン): 類似の構造ですが、3位のヒドロキシル基の立体配置が異なります。
レナノロン: 他の関連化合物で、類似の特性を持っています.
プレグナノロンの独自性は、その特定の立体配置とGABAA受容体とグリシン受容体に対する強力な効果にあり、研究と治療応用にとって貴重な化合物となっています。
特性
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-YZRLXODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046342 | |
| Record name | Eltanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-20-1 | |
| Record name | Pregnanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pregnanolone II | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eltanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5β-Pregnan-3α-ol-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXO86P3XXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
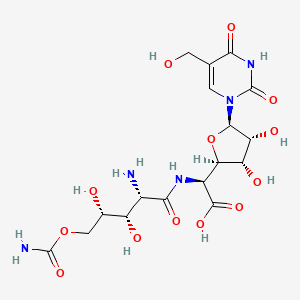
![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)
![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)

